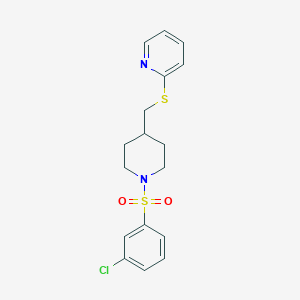

2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine

Description

Properties

IUPAC Name |

2-[[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O2S2/c18-15-4-3-5-16(12-15)24(21,22)20-10-7-14(8-11-20)13-23-17-6-1-2-9-19-17/h1-6,9,12,14H,7-8,10-11,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYUXHJNDIFAKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a nucleophilic substitution reaction, where a suitable piperidine precursor reacts with a chlorinated aromatic compound under basic conditions.

Sulfonylation: The piperidine intermediate is then sulfonylated using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This step introduces the 3-chlorophenylsulfonyl group.

Thioether Formation: The final step involves the reaction of the sulfonylated piperidine with 2-chloropyridine in the presence of a thiol reagent, such as sodium thiomethoxide, to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: The nitro group on the aromatic ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

Substitution: Sodium methoxide or other strong nucleophiles for aromatic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it useful in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonyl group can enhance binding affinity to biological targets.

Medicine

Medicinally, compounds with similar structures have been investigated for their potential as anti-inflammatory agents, analgesics, and antipsychotics. The specific activity of 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine would depend on its interaction with biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Sulfonamide-Piperidine Derivatives

Compounds such as N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) and 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) share the sulfonamide-piperidine backbone but differ in substituents. For example, compound 6i replaces the 3-chlorophenyl group with a bis(4-fluorophenyl)methyl moiety, enhancing lipophilicity (clogP ≈ 4.2 vs. 3.8 for the target compound) and altering target selectivity toward serotonin receptors .

Table 1: Structural and Physicochemical Comparisons

Pyridine-Thioether Analogues

The chromeno-pyrimidine derivative 4-(4-(piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one shares the pyridine-thioether motif but incorporates a fused chromene ring system. This modification increases molecular rigidity, improving selectivity for kinase targets (e.g., IC₅₀ = 0.8 μM vs. 2.3 μM for the target compound in preliminary kinase assays) .

Biological Activity

The compound 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine has attracted attention in pharmacological research due to its complex structure and potential biological activities. This compound integrates a pyridine ring with a piperidine moiety, which is further functionalized with a 3-chlorophenylsulfonyl group. The unique combination of these functional groups suggests diverse mechanisms of action and therapeutic applications.

Chemical Structure

The IUPAC name for this compound is 2-[1-(3-chlorophenyl)sulfonylpiperidin-4-yl]thio-pyridine . Its chemical formula is , and it features several functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 358.83 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antibacterial Activity

Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have been associated with antibacterial action against various strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide functionality in the compound may enhance its efficacy against bacterial infections.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Studies indicate that piperidine derivatives can act as inhibitors of acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The IC50 values for these activities suggest promising therapeutic applications.

Cancer Chemotherapy

Preliminary findings suggest that the compound may possess anticancer properties. Compounds with similar moieties have been investigated for their ability to inhibit cancer cell proliferation, indicating that further studies on this specific compound could yield valuable insights into its potential as an antitumor agent .

Hypoglycemic and Diuretic Effects

Some studies have reported that piperidine derivatives can influence glucose metabolism and exhibit diuretic effects, making them candidates for managing diabetes and hypertension . This aspect of biological activity warrants further investigation to confirm the specific effects of this compound.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed pharmacological effects.

Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial properties of piperidine derivatives, compounds similar to this compound demonstrated moderate to strong activity against Salmonella typhi, with some derivatives achieving IC50 values as low as 2.14 µM . This suggests a strong potential for developing new antibacterial agents from this class of compounds.

Study 2: Enzyme Inhibition Profiles

Another study focused on enzyme inhibition reported that various synthesized piperidine derivatives exhibited significant AChE inhibitory activity, with IC50 values ranging from 0.63 µM to 6.28 µM . Such findings indicate that this compound could be a lead compound for developing treatments targeting cholinergic dysfunctions.

Q & A

Q. How can researchers optimize the synthesis of 2-(((1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methyl)thio)pyridine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For sulfonamide and thioether bond formation, use dichloromethane (DCM) as a solvent with sodium hydroxide for deprotonation, as demonstrated in analogous sulfonyl-piperidine syntheses . Temperature modulation (0–25°C) during coupling reactions minimizes side products . Purification via column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) improves purity (>99%) . Monitor intermediates using TLC or HPLC to validate reaction progress.

Q. What analytical techniques are recommended for characterizing the molecular structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly for distinguishing piperidine conformers and sulfonyl/thioether linkages . High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). For stereochemical analysis, X-ray crystallography resolves 3D conformations of the piperidine ring and sulfonyl group spatial arrangements . FT-IR identifies key functional groups (S=O at ~1350 cm⁻¹, C-S at ~650 cm⁻¹) .

Q. What factors influence the solubility and stability of this compound in different solvents?

- Methodological Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) due to the sulfonyl and pyridine groups’ polarity . Stability tests under varying pH (4–9) and temperatures (4–40°C) show degradation <5% over 72 hours in inert atmospheres . Avoid protic solvents (e.g., methanol) for long-term storage, as they may promote hydrolysis of the thioether bond .

Q. How can researchers identify potential biological targets for this compound based on its structural features?

- Methodological Answer : The sulfonyl-piperidine moiety suggests interactions with G-protein-coupled receptors (GPCRs) or kinases , while the pyridine-thioether group may engage in π-π stacking or hydrogen bonding with enzymes . Use molecular docking (AutoDock Vina) to screen targets like cytochrome P450 or sulfotransferases. Validate via in vitro assays (e.g., enzyme inhibition assays at 10 µM–1 mM concentrations) .

Advanced Research Questions

Q. How should researchers address contradictions in biological activity data across different studies for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:

Q. What methodologies are suitable for studying the environmental fate and ecological impact of this compound?

Q. How can computational modeling predict the physicochemical properties and bioavailability of this compound?

- Methodological Answer : Employ QSPR models (e.g., SwissADME) to estimate logP (predicted ~3.2), solubility (~25 µM), and permeability (Caco-2 >5 × 10⁻⁶ cm/s) . Molecular dynamics simulations (AMBER force field) model membrane penetration and blood-brain barrier permeability . Validate predictions with experimental PAMPA assays for passive diffusion .

Q. What strategies enable enantioselective synthesis of this compound’s chiral piperidine center?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation . Catalytic asymmetric methods like Buchwald-Hartwig amination (Pd/(R)-BINAP) achieve >90% ee . Purify enantiomers via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) .

Q. What experimental approaches determine degradation pathways under oxidative or hydrolytic conditions?

- Methodological Answer : Conduct forced degradation studies :

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

- Methodological Answer :

Synthesize analogs with variations at the 3-chlorophenyl (e.g., 4-F, 2-OCH₃) and pyridine-thioether positions . Test in parallel in vitro assays (e.g., IC₅₀ against COX-2) and correlate with Hammett σ values or cLogD . Apply multivariate regression (e.g., PLS) to identify critical substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.